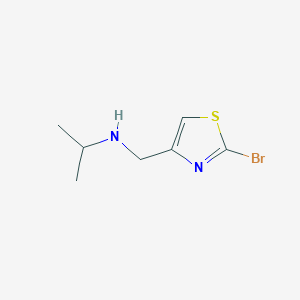![molecular formula C20H17N B13951289 3,8,12-trimethylbenzo[a]acridine CAS No. 63040-01-7](/img/structure/B13951289.png)
3,8,12-trimethylbenzo[a]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8,12-Trimethylbenzo[a]acridine is a heterocyclic aromatic compound with the molecular formula C20H17N It is a derivative of acridine, characterized by the presence of three methyl groups at positions 3, 8, and 12 on the benzo[a]acridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,12-trimethylbenzo[a]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol . This reaction yields the desired acridine derivative through a cyclocondensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,8,12-Trimethylbenzo[a]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted acridines, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,8,12-Trimethylbenzo[a]acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Industry: It is used in the production of dyes and pigments due to its aromatic structure and stability.
Mecanismo De Acción
The mechanism of action of 3,8,12-trimethylbenzo[a]acridine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This intercalation can lead to the inhibition of enzymes such as topoisomerase, which are essential for DNA unwinding and replication.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound of 3,8,12-trimethylbenzo[a]acridine, known for its broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
This compound is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its ability to intercalate into DNA and interact with biological targets, making it a compound of interest for further research and development.
Propiedades
Número CAS |
63040-01-7 |
|---|---|
Fórmula molecular |
C20H17N |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
3,8,12-trimethylbenzo[a]acridine |
InChI |
InChI=1S/C20H17N/c1-12-7-9-17-15(11-12)8-10-18-19(17)14(3)16-6-4-5-13(2)20(16)21-18/h4-11H,1-3H3 |
Clave InChI |
YTPOEHQOFUXVSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C3=C(C4=CC=CC(=C4N=C3C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


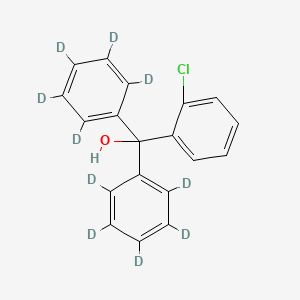
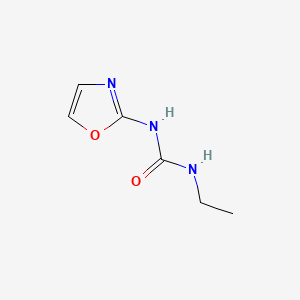

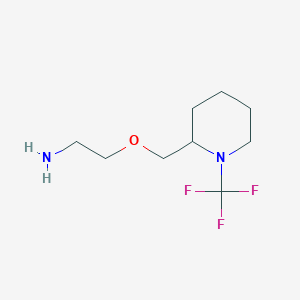


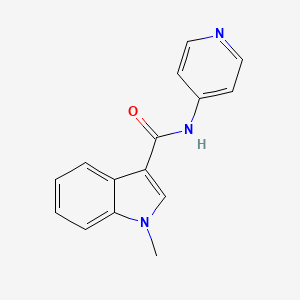
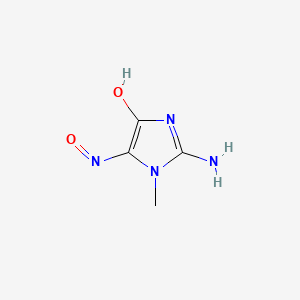

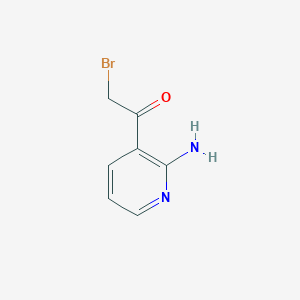
![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)
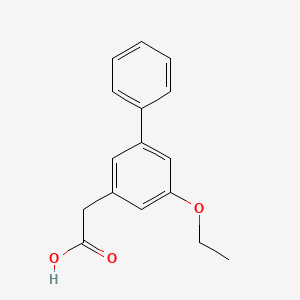
![3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951282.png)
